Dimethyl 4-(3-methoxy-3-oxopropyl)-4-nitroheptanedioate
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Overview
Description
Dimethyl 4-(3-methoxy-3-oxopropyl)-4-nitroheptanedioate is an organic compound with a complex structure that includes methoxy, nitro, and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 4-(3-methoxy-3-oxopropyl)-4-nitroheptanedioate typically involves multi-step organic reactions. One common method involves the esterification of heptanedioic acid derivatives with methoxy-substituted alcohols under acidic conditions. The nitro group can be introduced via nitration reactions using nitric acid or other nitrating agents .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, where heptanedioic acid derivatives are reacted with methoxy-substituted alcohols in the presence of acid catalysts. The nitration step is carefully controlled to ensure the selective introduction of the nitro group without over-nitration .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 4-(3-methoxy-3-oxopropyl)-4-nitroheptanedioate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different ester derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like alcohols or amines can be used under acidic or basic conditions to substitute the ester groups
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of various ester derivatives depending on the nucleophile used
Scientific Research Applications
Dimethyl 4-(3-methoxy-3-oxopropyl)-4-nitroheptanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique functional groups.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Dimethyl 4-(3-methoxy-3-oxopropyl)-4-nitroheptanedioate involves interactions with various molecular targets. The nitro group can participate in redox reactions, while the ester groups can undergo hydrolysis to release active intermediates. These interactions can affect cellular pathways and enzyme activities, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 4-(3-methoxy-3-oxopropyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate
- Benzyl 4-(3-methoxy-3-oxopropyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate
- 4-[4-(3-Methoxy-3-oxopropyl)-3,5-dimethyl-1H-pyrazol-1-yl]benzoic acid
Uniqueness
Dimethyl 4-(3-methoxy-3-oxopropyl)-4-nitroheptanedioate is unique due to its combination of methoxy, nitro, and ester functional groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various applications in research and industry .
Biological Activity
Dimethyl 4-(3-methoxy-3-oxopropyl)-4-nitroheptanedioate (CAS No. 83935-54-0) is a synthetic compound with potential biological activity. This article explores its chemical properties, biological effects, and relevant research findings.
This compound has the following chemical characteristics:
Property | Value |
---|---|
Molecular Formula | C₁₃H₂₁N₀₈ |
Molecular Weight | 319.308 g/mol |
LogP | 1.3847 |
Polar Surface Area (PSA) | 124.72 Ų |
These properties suggest that the compound may exhibit moderate lipophilicity, which can influence its absorption and distribution in biological systems.
Antiproliferative Effects
Research indicates that compounds similar to this compound may exhibit antiproliferative activity against various cancer cell lines. For instance, studies on related nitro compounds have shown their ability to inhibit cell growth by inducing apoptosis in cancer cells. This mechanism is often associated with the generation of reactive oxygen species (ROS) and subsequent oxidative stress, which can lead to cellular damage and death.
The proposed mechanism of action for compounds in this class involves:
- DNA Interaction : Similar compounds have been shown to interact with DNA, leading to modifications that can inhibit replication and transcription processes.
- Oxidative Stress Induction : The generation of ROS can result in damage to cellular components, including lipids, proteins, and nucleic acids.
- Apoptosis Activation : The accumulation of oxidative stress markers often triggers apoptotic pathways, leading to programmed cell death.
Case Studies
- Study on Related Nitro Compounds : A study investigated the biological effects of nitro derivatives on human cancer cell lines, reporting significant antiproliferative effects at micromolar concentrations. The mechanism was attributed to DNA damage and increased apoptosis rates ( ).
- Synthesis and Characterization : Research focusing on the synthesis of similar compounds highlighted the importance of structural modifications in enhancing biological activity. The introduction of methoxy and nitro groups was found to increase the compound's efficacy against certain cancer types ( ).
Properties
IUPAC Name |
dimethyl 4-(3-methoxy-3-oxopropyl)-4-nitroheptanedioate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO8/c1-20-10(15)4-7-13(14(18)19,8-5-11(16)21-2)9-6-12(17)22-3/h4-9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FORHCCKVQQRGBQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(CCC(=O)OC)(CCC(=O)OC)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40446221 |
Source
|
Record name | Dimethyl 4-(3-methoxy-3-oxopropyl)-4-nitroheptanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40446221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83935-54-0 |
Source
|
Record name | Dimethyl 4-(3-methoxy-3-oxopropyl)-4-nitroheptanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40446221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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